硬脂棕榈酸酯

描述

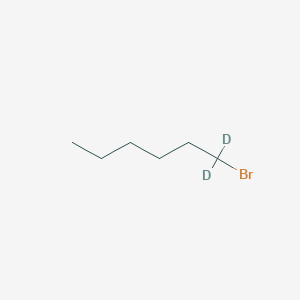

Stearyl palmitoleate, also known as Stearyl Heptanoate, Stearyl Caprylate, Stearyl Stearate, Stearyl Behenate and Stearyl Olivate, are waxy solid cosmetic ingredients with similar structures . These ingredients are esters of stearyl alcohol and acids that differ only in the number of carbons in the chain . It is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins .

Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . The ratio between palmitoleic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .Molecular Structure Analysis

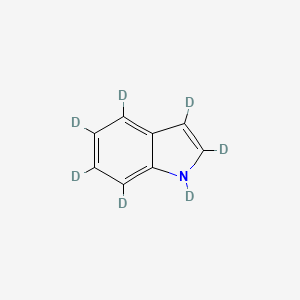

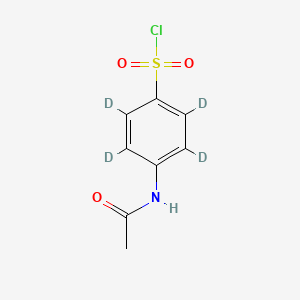

Stearyl palmitoleate has a molecular formula of C34H66O2 and a molecular weight of 506.8866 . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis

Stearyl palmitoleate can react with acids to liberate heat . It also reacts with strong oxidizing acids . Heat is also generated by the interaction with caustic solutions .Physical And Chemical Properties Analysis

Stearyl palmitoleate is a clear, colorless, practically odorless liquid . It is soluble in acetone, castor oil, corn oil, chloroform, ethanol, and mineral oil and insoluble in water, glycerin, and propylene glycol .科学研究应用

1. 代谢和炎症反应

硬脂棕榈酸酯是一种单不饱和脂肪酸,其对代谢和炎症反应的影响已得到研究。研究表明,补充棕榈酸酯可能改善全身胰岛素敏感性并减少肝脏炎症。这种作用在肝炎性反应与肝脂肪变性分离中很明显,表明在非酒精性脂肪性肝病 (NAFLD) 管理中具有独特的作用 (Guo 等人,2012)。

2. 脂联素作用和代谢健康

棕榈酸酯被认为是一种脂联素,已显示出混合的心血管作用、与肥胖、脂肪肝的关联,以及对胰岛素抵抗和糖尿病的显着改善。这突出了其在代谢疾病中的潜在作用,需要更多的人体研究来探索其治疗潜力 (Frigolet & Gutiérrez-Aguilar, 2017)。

3. 脂质凋亡和肝细胞保护

研究表明,棕榈酸酯可以减轻饱和脂肪酸在肝细胞中诱导的脂质凋亡。这种保护机制涉及抑制内质网应激反应和降低促凋亡蛋白的表达,表明在肝病中具有潜在的治疗应用 (Akazawa 等人,2010)。

4. 免疫代谢效应

已探讨棕榈酸酯作为脂联素在调节免疫代谢反应中的作用。它可能增强胰岛素敏感性、刺激胰岛素分泌并改变巨噬细胞分化,但肥胖和代谢综合征中观察到血液水平升高。这种差异需要进一步的人体研究来阐明其作用 (de Souza 等人,2018)。

5. AMP-脱氨酶抑制

已发现棕榈酰辅酶 A 和硬脂酰辅酶 A(包括硬脂棕榈酸酯)可以抑制牛心脏中的 AMP-脱氨酶,这表明在心脏代谢和能量调节中具有潜在的生理意义 (Składanowski 等人,1978)。

6. 抑制癌细胞增殖

从无花果树脂中提取的化合物,包括具有硬脂和棕榈酰部分的化合物,已显示出对各种癌细胞系具有有效的细胞毒性作用。这为探索硬脂棕榈酸酯在癌症治疗中的潜力开辟了道路 (Rubnov 等人,2001)。

7. 对胰岛素敏感性和糖尿病的影响

循环棕榈酸酯是胰岛素敏感性的重要预测指标,表明其在人类胰岛素抵抗的病理生理学中起关键作用。这支持了棕榈酸酯在管理代谢紊乱中的潜力 (Stefan 等人,2009)。

作用机制

Palmitoleic acid acts as a biochemical marker of fatty acid metabolism . It is an independent determinant of insulin sensitivity, beta cell function and glucose tolerance in non-diabetic individuals . It also plays a crucial role in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .

未来方向

The growing list of palmitoylated cancer-related proteins includes those that function in anti-tumor immunity. Therefore, therapeutic strategies that modulate protein palmitoylation may prove to be effective for enhancing anti-tumor activity in people in the future . Future experiments will test whether other conditions of treatment with oleate or palmitoleate (different concentrations, longer exposure time) will reverse the dedifferentiation phenotype observed upon SCD knockdown .

属性

IUPAC Name |

octadecyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-33H2,1-2H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIHKESDPWIFII-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stearyl palmitoleate | |

CAS RN |

22393-84-6, 108321-24-0 | |

| Record name | Stearyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoleic acid stearyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EHA47BN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。